N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3O3S/c1-34-20-10-2-16(3-11-20)22-14-30-24(36-15-23(33)31-18-6-4-17(26)5-7-18)32(22)19-8-12-21(13-9-19)35-25(27,28)29/h2-14H,15H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAPMHWKCCZMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A chlorophenyl moiety,
- An imidazole ring substituted with a methoxyphenyl and a trifluoromethoxyphenyl group,
- A thioacetamide functional group.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and inflammation.
- Modulation of Receptor Activity : The compound may interact with specific receptors (e.g., dopamine receptors), influencing signaling pathways critical for cellular responses.
- Induction of Oxidative Stress : Some studies suggest that imidazole-containing compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Scientific Research Applications
N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide has been investigated for various biological activities:
- Anticancer Activity : Research indicates that compounds with imidazole derivatives exhibit potential anticancer properties. The compound's structure allows for interaction with specific cellular targets, potentially inhibiting tumor growth. Studies have shown that similar imidazole-containing compounds can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy .
- Antimicrobial Properties : The compound's thioacetamide moiety is known to enhance antimicrobial activity. Preliminary studies suggest that it could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This property is particularly relevant in the context of rising antibiotic resistance .
- Inflammation Inhibition : Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory responses. This indicates potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Screening
In a study evaluating various imidazole derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The study utilized the Sulforhodamine B assay to quantify cell viability, revealing a dose-dependent response .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of thioacetamide derivatives against a panel of bacterial strains. The results indicated that compounds structurally similar to this compound exhibited promising activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Imidazole Core Substitutions
Target Compound :
- Position 1: 4-(Trifluoromethoxy)phenyl (strong electron-withdrawing group).
- Position 5: 4-Methoxyphenyl (electron-donating group).
- Thioacetamide linkage at position 2.
- Analog 1: N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide () Position 5: 3,4-Dichlorophenyl (electron-withdrawing). Molecular weight: 572.8 (vs. ~531.9 for the target).
Analog 2 : 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ()
Acetamide Side Chain Variations
- Target Compound : N-(4-chlorophenyl) group.
- Analog 3: 2-{[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2-fluorophenyl)acetamide () Hydroxymethyl group at position 5 increases hydrophilicity. 2-Fluorophenyl acetamide introduces steric and electronic differences compared to 4-chlorophenyl .
Physicochemical Properties
The trifluoromethoxy group in the target compound and Analog 1 significantly increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The hydroxymethyl group in Analog 3 () counterbalances this by introducing polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
